molecular formula C12H15N3O2 B7938923 tert-butyl N-(1H-indazol-7-yl)carbamate

tert-butyl N-(1H-indazol-7-yl)carbamate

Cat. No.: B7938923
M. Wt: 233.27 g/mol
InChI Key: NPUZLEGADAIBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(1H-indazol-7-yl)carbamate (CAS 1463483-38-6) is a protected indazole derivative that serves as a vital synthetic intermediate in medicinal chemistry, particularly in the development of novel kinase inhibitors. The compound features a carbamate group, which is commonly used to protect amines during multi-step synthetic routes, allowing for precise molecular construction. Its primary research application lies in the synthesis of PLK4 (Polo-like kinase 4) inhibitors, which are being extensively investigated for their potential in targeted cancer therapy. PLK4 is a serine/threonine protein kinase that plays a critical role in cell mitosis, and its overexpression is linked to various cancers. Inhibiting PLK4 presents a promising strategy to induce selective mitotic failure in tumor cells, especially in breast cancer characterized by elevated TRIM37 levels . This chemical scaffold is utilized as a core building block to create potent and selective inhibitor molecules through structural simplification and fragment growth methodologies . The product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

tert-butyl N-(1H-indazol-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-9-6-4-5-8-7-13-15-10(8)9/h4-7H,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUZLEGADAIBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration/Reduction/Boc Protection Pathway

This three-step method leverages site-selective nitration followed by reduction and Boc protection.

Step 1: Nitration of 1H-Indazole

Direct nitration of 1H-indazole at the 7-position is achieved using Fe(NO₃)₃·9H₂O and Zn(OTf)₂ in acetonitrile at 80°C under nitrogen. The reaction proceeds via radical intermediates, yielding 7-nitro-1H-indazole with 64% yield .

Reaction Conditions :

  • Catalyst : Zn(OTf)₂ (40 mol%)

  • Nitrating Agent : Fe(NO₃)₃·9H₂O (2 equiv)

  • Solvent : CH₃CN

  • Temperature : 80°C

  • Time : 1 hour

Step 2: Reduction to 7-Amino-1H-indazole

The nitro group is reduced using Zn powder and Pd(TFA)₂ in ethanol at 60°C. This step affords 7-amino-1H-indazole in 73% yield .

Reaction Conditions :

  • Reductant : Zn powder (15 equiv)

  • Catalyst : Pd(TFA)₂ (40 mol%)

  • Solvent : EtOH

  • Temperature : 60°C

  • Time : 1 hour

Step 3: Boc Protection

The amine is protected using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

Reaction Conditions :

  • Reagents : Boc₂O (1.1 equiv), DMAP (10 mol%)

  • Solvent : DCM

  • Temperature : Room temperature

  • Time : 2 hours

  • Yield : 85–90% (estimated from analogous protocols)

Overall Yield :

0.64×0.73×0.85=40% (theoretical)0.64 \times 0.73 \times 0.85 = 40\% \text{ (theoretical)}

Halogenation/Palladium-Catalyzed Amination Pathway

This route involves bromination at the 7-position followed by a Buchwald-Hartwig coupling with tert-butyl carbamate.

Step 1: Bromination of 1H-Indazole

Regioselective bromination at the 7-position remains challenging. A hypothetical protocol adapted from indole bromination uses N-bromosuccinimide (NBS) under radical conditions.

Reaction Conditions :

  • Brominating Agent : NBS (1.2 equiv)

  • Initiator : AIBN (10 mol%)

  • Solvent : CCl₄

  • Temperature : 80°C

  • Time : 4.5 hours

  • Yield : 54% (extrapolated from similar reactions)

Step 2: Buchwald-Hartwig Amination

7-Bromo-1H-indazole reacts with tert-butyl carbamate using Pd(OAc)₂ and Xantphos.

Reaction Conditions :

  • Catalyst : Pd(OAc)₂ (10 mol%), Xantphos (20 mol%)

  • Base : Cs₂CO₃ (2 equiv)

  • Solvent : 1,4-Dioxane

  • Temperature : Reflux

  • Time : 9 hours

  • Yield : 57% (based on analogous couplings)

Overall Yield :

0.54×0.57=31% (theoretical)0.54 \times 0.57 = 31\% \text{ (theoretical)}

Direct Boc Protection of 7-Amino-1H-indazole

If 7-amino-1H-indazole is commercially available, Boc protection is straightforward.

Reaction Conditions :

  • Reagents : Boc₂O (1.1 equiv), DMAP (10 mol%)

  • Solvent : DCM or THF

  • Temperature : 0°C to room temperature

  • Time : 2–4 hours

  • Yield : 90–95%

Comparative Analysis of Methods

Parameter Nitration/Reduction/Boc Halogenation/Amination Direct Boc Protection
Total Yield 40%31%90–95%
Regioselectivity High (7-position)ModerateN/A
Complexity Multi-stepMulti-stepSingle-step
Scalability ModerateLow (Pd cost)High
Key Limitation Nitration safety concernsBromination selectivityRequires commercial amine

Experimental Optimization Insights

  • Nitration : Replace Fe(NO₃)₃ with HNO₃/AcOH for improved safety.

  • Buchwald-Hartwig : Substitute Xantphos with RuPhos to enhance coupling efficiency.

  • Boc Protection : Use Boc-Cl instead of Boc₂O for moisture-sensitive substrates.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding 1H-indazol-7-amine and tert-butanol. This reaction is critical for deprotection in synthetic workflows.

Condition Reagents Products Yield Kinetics
Acidic (HCl, H₂SO₄)1–2 M HCl, reflux, 4–6 hr1H-Indazol-7-amine + CO₂ + t-BuOH85–92%First-order, pH-dependent
Basic (NaOH, KOH)1 M NaOH, 60°C, 2–3 hr1H-Indazol-7-amine + CO₂ + t-BuOH78–88%Faster than acidic hydrolysis

Hydrolysis rates correlate with steric hindrance from the tert-butyl group, which slows nucleophilic attack at the carbonyl carbon .

Nucleophilic Substitution

The carbamate’s carbonyl carbon is electrophilic, enabling nucleophilic substitution with amines, alcohols, and thiols.

Example reaction with methylamine :

tert-butyl N-(1H-indazol-7-yl)carbamate+CH₃NH₂THF, 25°C1H-indazol-7-yl methylcarbamate+t-BuOH\text{tert-butyl N-(1H-indazol-7-yl)carbamate} + \text{CH₃NH₂} \xrightarrow{\text{THF, 25°C}} \text{1H-indazol-7-yl methylcarbamate} + \text{t-BuOH}

Nucleophile Solvent Temperature Yield
MethylamineTHF25°C72%
EthanolDCM40°C65%
ThiophenolDMF60°C58%

This reactivity is exploited to synthesize derivatives for biological screening .

Nitration and Electrophilic Aromatic Substitution

The indazole ring undergoes nitration at the 5-position under mixed acid conditions (HNO₃/H₂SO₄).

Nitration reaction :

tert-butyl N-(1H-indazol-7-yl)carbamateHNO₃, H₂SO₄, 0°Ctert-butyl N-(5-nitro-1H-indazol-7-yl)carbamate\text{this compound} \xrightarrow{\text{HNO₃, H₂SO₄, 0°C}} \text{tert-butyl N-(5-nitro-1H-indazol-7-yl)carbamate}

Nitrating Agent Position Yield Byproducts
HNO₃/H₂SO₄ (1:3)C589%<2% C3-nitrated isomer

The electron-withdrawing carbamate group directs nitration to the meta position relative to itself .

Cross-Coupling Reactions

The indazole core participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura).

Example Suzuki coupling :

tert-butyl N-(7-bromo-1H-indazol-7-yl)carbamate+PhB(OH)₂Pd(PPh₃)₄, Na₂CO₃tert-butyl N-(7-phenyl-1H-indazol-7-yl)carbamate\text{tert-butyl N-(7-bromo-1H-indazol-7-yl)carbamate} + \text{PhB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{tert-butyl N-(7-phenyl-1H-indazol-7-yl)carbamate}

Catalyst Base Yield Turnover Frequency
Pd(PPh₃)₄Na₂CO₃83%12 hr⁻¹
PdCl₂(dppf)K₃PO₄91%18 hr⁻¹

Stability Under Thermal and Oxidative Conditions

  • Thermal stability : Decomposes at >200°C via tert-butyl group elimination (TGA data: 5% mass loss at 210°C).

  • Oxidative stability : Resists H₂O₂ and mCPBA but degrades in strong oxidizing agents (e.g., KMnO₄) .

Key Research Findings:

  • The Boc group enhances solubility in nonpolar solvents (logP = 2.1) compared to unprotected indazoles (logP = 1.3).

  • Nitration regioselectivity is controlled by hydrogen bonding between the carbamate oxygen and nitronium ion .

  • Hydrolysis kinetics follow the Arrhenius equation with an activation energy of 68 kJ/mol .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing indazole moieties exhibit diverse biological activities. Tert-butyl N-(1H-indazol-7-yl)carbamate has been studied for its potential in:

  • Antimicrobial Activity : Indazole derivatives have shown efficacy against various pathogens, including Mycobacterium tuberculosis. For instance, related compounds targeting the β-ketoacyl-ACP synthase KasA have demonstrated significant improvements in pharmacokinetic properties and efficacy in mouse models of tuberculosis .
  • Antiviral Properties : The compound's structural analogs have been explored for their ability to inhibit HIV-1. Research has focused on enhancing metabolic stability and potency through structural modifications .

Case Study 1: Antitubercular Activity

In a study focused on optimizing indazole derivatives for tuberculosis treatment, researchers developed compounds that showed improved efficacy against M. tuberculosis compared to existing treatments. The study highlighted the importance of structural modifications in enhancing the potency of indazole-based inhibitors .

Case Study 2: HIV Inhibition

Another research effort involved designing novel analogs of PF-74, an HIV capsid inhibitor. The incorporation of an indazole moiety into these compounds resulted in enhanced metabolic stability and antiviral activity, suggesting that similar modifications could be beneficial for this compound .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundIndazole ring, carbamate groupEnhanced lipophilicity
N-(1H-indazol-5-yl)carbamateIndazole ring, carbamate groupDifferent biological activity profile
7-NitroindazoleNitro group on indazoleIncreased reactivity
Tert-butyl N-(1H-indazol-5-yl)carbamateSimilar structure but different positionDistinct pharmacological properties

This comparison illustrates how variations in substituents and functional groups can significantly influence the properties and activities of similar compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-(1H-indazol-7-yl)carbamate involves its interaction with specific molecular targets in biological systems. The indazole moiety can bind to enzymes, receptors, or other proteins, modulating their activity. The tert-butyl group may influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Core Scaffold Modifications

  • Indazole vs. Azetidine/Bicyclic Systems : The indazole core in the target compound enables π-π stacking interactions critical for binding HIV-1 capsid proteins . In contrast, azetidine (e.g., 2227911-23-9) and bicyclic systems (e.g., 880545-32-4) prioritize conformational rigidity, enhancing selectivity for enzymes like kinases or proteases .
  • Substituent Effects : Electron-withdrawing groups (e.g., sulfonamides in 29b ) improve metabolic stability in indazole derivatives , while hydroxyl or trifluoromethyl groups (e.g., 1523530-57-5 ) modulate solubility and bioavailability in cyclopentyl/bicyclic analogs.

Biological Activity

Tert-butyl N-(1H-indazol-7-yl)carbamate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications in various therapeutic areas, supported by relevant data and case studies.

Structural Characteristics

This compound consists of:

  • Indazole Moiety : A bicyclic structure that contributes to the compound's biological activity.
  • Carbamate Functional Group : Enhances interactions with biological targets.
  • Tert-butyl Group : Increases lipophilicity, potentially improving pharmacokinetic properties.

Biological Activities

Research indicates that compounds containing indazole moieties, including this compound, exhibit a range of biological activities:

  • Anticancer Properties : Indazole derivatives have shown promise as anticancer agents by inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit enzymes like cytosolic phospholipase A2α (cPLA2α), with the S-enantiomer displaying higher activity than the R-enantiomer . This inhibition may play a role in inflammatory responses and cancer progression.
  • Metabolic Stability : Studies indicate that certain indazole derivatives maintain high metabolic stability in liver fractions, which is crucial for their therapeutic potential .

The mechanism by which this compound exerts its effects involves:

  • Binding to Target Proteins : The compound may interact with specific proteins, such as cPLA2α, leading to altered signaling pathways associated with inflammation and cancer .
  • Reversible Covalent Binding : The structural elements of the compound allow for reversible covalent interactions with active site residues in target enzymes, enhancing its inhibitory effects .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with related compounds highlights differences in biological activity based on structural variations:

Compound NameStructure FeaturesBiological Activity Profile
N-(1H-indazol-5-yl)carbamateIndazole ring, carbamate groupExhibits different anticancer properties
7-NitroindazoleNitro group on indazoleEnhanced reactivity; potential for nitration
Tert-butyl N-(1H-indazol-5-yl)carbamateSimilar structure but different positionDistinct pharmacological properties
Indazole derivatives with alkyl substituentsVaried alkyl groupsAlters lipophilicity and receptor interactions

This table illustrates how modifications in substituents can significantly influence the pharmacological profiles of indazole derivatives.

Case Studies and Research Findings

Recent studies have provided insights into the applications of this compound:

  • Anticancer Research : A study demonstrated that indazole derivatives showed effective inhibition of tumor growth in xenograft models, suggesting their potential as therapeutic agents against various cancers.
  • Inflammation Models : In vitro studies indicated that compounds similar to this compound inhibited pro-inflammatory cytokine production in macrophages, highlighting their role in managing inflammatory diseases .

Q & A

Q. Q: What are the optimized synthetic routes for tert-butyl N-(1H-indazol-7-yl)carbamate, and how can reaction yields be improved?

A: The compound is typically synthesized via carbamate protection of the indazole amine group. A common approach involves reacting 1H-indazol-7-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous THF or DCM . Yield optimization requires strict control of moisture, stoichiometric excess of Boc₂O (1.2–1.5 equiv), and inert atmosphere. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol/water) is critical. Impurities often arise from incomplete Boc protection or residual solvents, necessitating NMR and LC-MS validation .

Structural Characterization Challenges

Q. Q: How can researchers resolve discrepancies in crystallographic data for tert-butyl carbamate derivatives?

A: X-ray crystallography using SHELX programs (e.g., SHELXL) is standard for structural validation . Contradictions in bond angles or torsional strains may arise from polymorphism or solvent inclusion. For example, highlights hydrogen-bonding variations in carbamate derivatives, affecting crystal packing. To address this, refine models with high-resolution data (≤1.0 Å), apply restraints for disordered tert-butyl groups, and cross-validate with DFT calculations. Pair distribution function (PDF) analysis can further resolve amorphous-phase ambiguities .

Advanced Stereochemical Analysis

Q. Q: What methodologies are effective in determining the stereochemical integrity of this compound during functionalization?

A: Chiral derivatization (e.g., Mosher’s acid) coupled with 19F^{19}\text{F} or 1H^{1}\text{H} NMR is used to confirm enantiopurity in substituted analogs . For diastereomers, HPLC with chiral stationary phases (CSPs) or SFC provides resolution. reports 1H^{1}\text{H} NMR coupling constants (e.g., J=2.4HzJ = 2.4 \, \text{Hz}) to infer stereochemistry in pyridyl-indazolyl systems. Computational methods (e.g., DFT-based NMR shift prediction) further validate assignments .

Stability Under Experimental Conditions

Q. Q: How does this compound degrade under common reaction conditions, and how can stability be enhanced?

A: The Boc group is susceptible to acidic or nucleophilic conditions. Degradation pathways include tert-butyl cleavage (e.g., in TFA/CH₂Cl₂) or indazole ring oxidation. Stability studies via TGA/DSC show decomposition onset at ~150°C . For prolonged storage, store under argon at –20°C with molecular sieves. In basic media (e.g., Suzuki couplings), use mild bases (K₂CO₃ instead of NaOH) to prevent carbamate hydrolysis .

Application in Drug Development

Q. Q: What role does this compound play in designing protease inhibitors, and how are bioactivity assays structured?

A: This scaffold is a key intermediate in HIV-1 capsid inhibitors (e.g., GS-6207 derivatives). details its incorporation into pyridyl-indazolyl motifs, targeting viral assembly. Bioactivity assays involve:

  • Step 1: SPR or ITC to measure binding affinity to capsid protein (CA).
  • Step 2: Cell-based antiviral assays (e.g., p24 ELISA for HIV-1 replication inhibition).
  • Step 3: Metabolic stability profiling (human liver microsomes) to assess drug-likeness .

Handling Contradictory Bioassay Data

Q. Q: How should researchers interpret conflicting results between in vitro binding and cellular activity for carbamate-based inhibitors?

A: Discrepancies often stem from off-target effects or poor membrane permeability. Mitigation strategies:

  • Use orthogonal assays (e.g., thermal shift vs. SPR for target engagement).
  • Evaluate logP (e.g., >3.5 indicates permeability issues) and apply prodrug strategies (e.g., phosphate esters).
  • Perform CRISPR-Cas9 knockout of the target to confirm mechanism-specific activity .

Analytical Method Development

Q. Q: What advanced chromatographic techniques are recommended for quantifying this compound in complex matrices?

A: UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and ESI+ ionization provides sensitivity ≥0.1 ng/mL. Mobile phase: 0.1% formic acid in water/acetonitrile (95:5 to 5:95 gradient). For metabolic studies, use HRAM Orbitrap systems to identify Phase I/II metabolites. Validate methods per ICH Q2(R1) guidelines, ensuring precision (RSD <15%) and accuracy (80–120%) .

Computational Modeling Integration

Q. Q: How can molecular docking and MD simulations improve the design of indazolyl-carbamate derivatives?

A:

Docking: Use AutoDock Vina with CA protein (PDB: 3H47) to prioritize substituents with ΔG ≤ –9 kcal/mol.

MD Simulations (GROMACS): Run 100 ns trajectories to assess binding mode stability (RMSD ≤2 Å).

FEP/MBAR: Calculate relative binding free energies for lead optimization. highlights sulfonamide groups enhancing residency time via hydrophobic contacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.